4'-Methoxyisoagarotetrol

説明

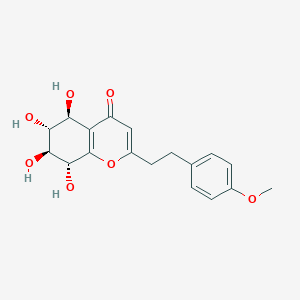

4'-Methoxyisoagarotetrol is a chromone-derived natural product isolated from Aquilaria sinensis (Chinese agarwood), a plant renowned for its aromatic resin and medicinal properties . Structurally, it belongs to the 2-(2-phenylethyl)chromone family, characterized by a tetrahydrochromone backbone substituted with a methoxy group at the 4' position and hydroxyl groups at other positions . Its identification relies on spectroscopic methods such as NMR, with comparisons to literature data confirming its stereochemistry and substituent arrangement .

Chromones like this compound are studied for their neuroprotective, anti-inflammatory, and antioxidant activities. However, its specific pharmacological profile remains under investigation, with structural features such as the methoxy group likely influencing its bioactivity .

特性

分子式 |

C18H20O7 |

|---|---|

分子量 |

348.3 g/mol |

IUPAC名 |

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16-,17+/m0/s1 |

InChIキー |

NRDKOXSXHXTKHR-VVLHAWIVSA-N |

異性体SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O |

正規SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 4’-メトキシイソアガロテトロールの合成には、沈香の抽出と、目的の化合物を単離するための化学反応のシリーズが含まれます。 特定の合成経路と反応条件は、文献に記載されており、多くの場合、反応を促進するために溶媒と触媒の使用が含まれます .

工業生産方法: 4’-メトキシイソアガロテトロールの工業生産は、通常、沈香からの大規模抽出と、最終製品の高純度を保証するための精製プロセスを含みます。 生産方法は、化合物の完全性を維持しながら、収量を最大にするように設計されています .

化学反応の分析

反応の種類: 4’-メトキシイソアガロテトロールは、次を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含み、多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して行われます。

還元: この反応は、水素の添加または酸素の除去を含み、通常、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行われます。

置換: この反応は、1つの原子または原子群を別の原子または原子群と置き換えることを含み、多くの場合、ハロゲンまたはアルキル化剤などの試薬を使用して行われます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、アルキル化剤(例:ヨウ化メチル)が含まれます。 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の結果が得られるようにします .

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が得られ、還元によって脱酸素化された化合物が得られます .

科学研究への応用

4’-メトキシイソアガロテトロールは、次を含む幅広い科学研究への応用を持っています。

化学: クロモン誘導体とその化学的性質の研究における基準化合物として使用されます。

生物学: ホスホジエステラーゼ3Aに対する阻害効果を含む、潜在的な生物活性について研究されています。

医学: ホスホジエステラーゼ3A活性に関連する疾患の治療における潜在的な治療用途、特にその治療の可能性を探求するための研究が進行中です。

科学的研究の応用

Medicinal Chemistry Applications

4'-Methoxyisoagarotetrol has been identified as a phosphodiesterase 3A inhibitor with an IC50 value of approximately 54 μM. This inhibition is crucial because phosphodiesterase enzymes play a vital role in regulating intracellular levels of cyclic nucleotides, which are important for numerous cellular functions, including cell proliferation and apoptosis .

Key Areas of Research:

- Anti-inflammatory Effects: The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Neuroprotection: Research indicates that it may have protective effects on neuronal cells, suggesting possible applications in neurodegenerative diseases.

Cancer Research

Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, particularly hepatocellular carcinoma (HCC).

Case Study:

A study demonstrated that this compound significantly inhibited the proliferation and migration of HCC cells. It was found to upregulate GADD45G expression, which is associated with tumor suppression. The compound promoted apoptosis in cancer cells, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HuH-7 | 22.83 ± 1.1 (48h) | Inhibition of proliferation |

| SK-HEP-1 | 29.33 ± 0.33 (48h) | Inhibition of migration |

Anti-Infective Applications

This compound has also been investigated for its anti-infective properties. Its broad-spectrum activity against various pathogens makes it an interesting candidate for further exploration in infectious disease management.

Potential Targets:

- Viral Infections: The compound shows potential against viruses like HIV and influenza.

- Bacterial Infections: Its efficacy against bacterial strains suggests possible applications as an antibiotic or in combination therapies .

Signaling Pathways and Mechanisms

The compound's influence on various signaling pathways is another area of interest. It has been linked to several critical pathways involved in cell growth and survival:

- NF-κB Pathway: Inhibition of this pathway could lead to reduced inflammation and cancer progression.

- PI3K/Akt/mTOR Pathway: Modulating this pathway may enhance the antiproliferative effects against cancer cells.

作用機序

4’-メトキシイソアガロテトロールの作用機序は、ホスホジエステラーゼ3Aに対する阻害活性を含みます。この酵素を阻害することで、この化合物は、環状アデノシン一リン酸(cAMP)レベルの調節を含む、さまざまな生理学的プロセスを調節することができます。 この調節は、細胞シグナル伝達経路に影響を与え、潜在的に治療効果をもたらす可能性があります .

類似の化合物との比較

4’-メトキシイソアガロテトロールは、ホスホジエステラーゼ3Aに対する特異的な阻害活性により、クロモン誘導体の中でユニークです。類似の化合物には次のようなものがあります。

アガロテトロール: 類似の生物活性を有する別のクロモン誘導体です。

クロモン: 4’-メトキシイソアガロテトロールの親化合物であり、幅広い化学的および生物学的特性で知られています。

イソアガロテトロール: 構造的特徴と生物活性が類似した密接に関連する化合物です.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and research findings for 4'-methoxyisoagarotetrol and related chromones:

Key Findings from Comparative Studies

Methoxy vs. Hydroxy Substitutions

- The 4'-methoxy group in this compound distinguishes it from isoagarotetrol (lacking this group) and hydroxyisoagarotetrols (e.g., compounds 15 and 16).

- In contrast, 7'-hydroxyisoagarotetrols (compounds 15 and 16) exhibit higher polarity, which may limit membrane permeability but enhance solubility in aqueous environments .

Stereochemical Influences

- The R and S configurations at the 7' position in compounds 15 and 16 demonstrate how stereochemistry affects biological interactions. For example, the R configuration may favor binding to specific enzymes or receptors due to spatial compatibility .

Halogenation Effects

- This modification is rare in natural chromones and may confer unique reactivity .

Simpler Chromones as Baselines

- Compound 17, a minimally substituted chromone, serves as a reference for evaluating the impact of additional functional groups. Its lack of complex substitutions highlights the role of methoxy and hydroxy groups in modulating activity .

生物活性

4'-Methoxyisoagarotetrol is a chromone derivative known for its diverse biological activities, particularly as a phosphodiesterase type 3A (PDE3A) inhibitor. This compound, derived from natural sources, has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

- CAS Number : 104060-61-9

The compound exhibits moderate PDE3A inhibitory activity with an IC50 value of approximately 54 μM , indicating its potential role in modulating cellular signaling pathways associated with various physiological processes .

The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly PDE3A. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which can result in enhanced cardiac contractility and vasodilation, making it a candidate for treating heart-related conditions. Additionally, the modulation of cAMP levels can influence various signaling pathways involved in cell proliferation and apoptosis, which is crucial in cancer therapy .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have indicated that meroterpenoids like this compound can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on the proliferation of human cancer cell lines such as HeLa and A549, often with IC50 values ranging from 100 to 300 µg/mL .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress-related cellular damage. This is particularly relevant in the context of cancer and cardiovascular diseases .

- Anti-inflammatory Effects : By modulating inflammatory pathways through cAMP elevation, this compound may also contribute to reduced inflammation, which is beneficial in chronic inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights the promising biological activities of this compound and related compounds:

| Study | Findings |

|---|---|

| Liu et al. (2022) | Reported that meroterpenoids exhibit a wide range of biological activities including anti-cancer and anti-inflammatory effects. |

| Kanokmedhakul et al. (2011) | Identified cytotoxic effects of related meroterpenoids against lung and epidermal carcinoma cells with IC50 values as low as 2.9 µg/ml. |

| Cohen et al. (2011) | Demonstrated that certain derivatives inhibited the proliferation of leukemia cell lines significantly at concentrations below 50 µg/ml. |

These studies underscore the potential therapeutic applications of this compound in oncology and other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。